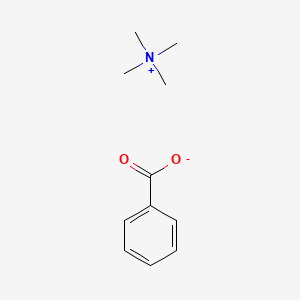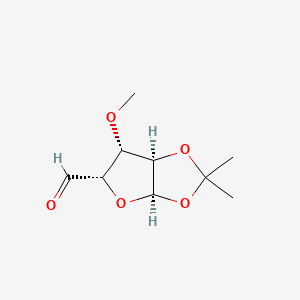
Ethyl 2-(1-hydroxycyclopentyl)acetate
概要
説明
Ethyl 2-(1-hydroxycyclopentyl)acetate is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. It is an ester formed from the reaction of ethyl acetate and cyclopentanone. This compound is known for its unique structure, which includes a cyclopentane ring with a hydroxyl group and an ethyl acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-hydroxycyclopentyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with cyclopentanone in the presence of a base . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of ethyl (1-hydroxycyclopentyl)acetate often involves large-scale esterification processes. These processes utilize catalysts to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and efficiency, making the compound suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 2-(1-hydroxycyclopentyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanecarboxylic acid.
Reduction: Ethyl (1-hydroxycyclopentyl)methanol.
Substitution: Various substituted esters and amides.
科学的研究の応用
Ethyl 2-(1-hydroxycyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of ethyl (1-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in various biochemical pathways .
類似化合物との比較
Ethyl 2-(1-hydroxycyclopentyl)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the cyclopentane ring.
Cyclopentanone: A ketone with a similar ring structure but without the ester group.
Ethyl (1-hydroxycyclohexyl)acetate: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
The uniqueness of ethyl (1-hydroxycyclopentyl)acetate lies in its combination of a cyclopentane ring and an ester group, which imparts distinct chemical and physical properties .
特性
IUPAC Name |
ethyl 2-(1-hydroxycyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-8(10)7-9(11)5-3-4-6-9/h11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQXMPGGIREDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473052 | |
| Record name | ethyl (1-hydroxycyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-76-0 | |
| Record name | ethyl (1-hydroxycyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Nitrobenzo[C]phenanthrene](/img/structure/B1625332.png)
![2-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1625333.png)










